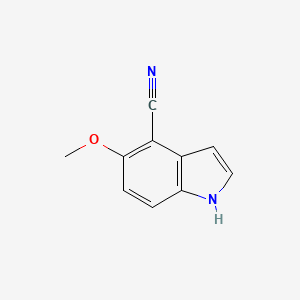
5-methoxy-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1H-indole-4-carbonitrile: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features a methoxy group at the 5-position and a carbonitrile group at the 4-position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the indole ring . The carbonitrile group can be introduced through a nucleophilic substitution reaction using appropriate nitrile reagents.
Industrial Production Methods: Industrial production of indole derivatives, including 5-methoxy-1H-indole-4-carbonitrile, often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using Lewis acids as catalysts.
Major Products:
Oxidation: Formation of 5-methoxy-1H-indole-4-carboxylic acid.
Reduction: Formation of 5-methoxy-1H-indole-4-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-methoxy-1H-indole-4-carbonitrile is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the preparation of tryptophan dioxygenase inhibitors, which have potential anticancer properties .
Biology: In biological research, indole derivatives are studied for their interactions with various biological targets, including enzymes and receptors. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable tool in drug discovery .
Medicine: The compound’s potential antiviral, anticancer, and antimicrobial activities make it a candidate for the development of new therapeutic agents. Its ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-methoxy-1H-indole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carbonitrile groups can influence the compound’s binding affinity and selectivity. For example, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . Additionally, its ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target proteins, further enhancing its biological activity.
Comparison with Similar Compounds
- 5-methoxy-1H-indole-2-carboxylic acid
- 5-methoxy-1H-indole-3-carboxaldehyde
- 5-methoxy-1H-indole-4-amine
Comparison: 5-methoxy-1H-indole-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. For instance, 5-methoxy-1H-indole-2-carboxylic acid has a carboxylic acid group at the 2-position, which affects its acidity and solubility properties. Similarly, 5-methoxy-1H-indole-3-carboxaldehyde has an aldehyde group at the 3-position, influencing its reactivity in condensation reactions .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-methoxy-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3 |
InChI Key |
OJFNELFPUBZSFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















